5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Description
5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a bromine atom at the 5-position and a chlorine atom at the 2-position on the benzene ring. The amide nitrogen is linked to a 4-chloro-1,3-benzothiazol-2-yl moiety, which introduces steric and electronic effects critical to its chemical behavior.
Properties
Molecular Formula |
C14H7BrCl2N2OS |
|---|---|
Molecular Weight |
402.1 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H7BrCl2N2OS/c15-7-4-5-9(16)8(6-7)13(20)19-14-18-12-10(17)2-1-3-11(12)21-14/h1-6H,(H,18,19,20) |
InChI Key |
AJMQAGZOORGLMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Bromo-2-Chlorobenzoic Acid
This intermediate serves as the benzamide precursor. Two dominant routes are documented:
Route A: Bromination of 2-Chlorobenzoic Acid
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Reagents : Bromine (Br₂), thionyl chloride (SOCl₂), aluminum chloride (AlCl₃).
-
Procedure :
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Bromination: 2-Chlorobenzoic acid reacts with bromine in the presence of AlCl₃ at 40–100°C to introduce bromine at the para position.
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Acid Chloride Formation: The product is treated with SOCl₂ and catalytic DMF to generate 5-bromo-2-chlorobenzoyl chloride.
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Route B: Diazotization and Sandmeyer Reaction
Synthesis of 4-Chloro-1,3-Benzothiazol-2-Amine
The benzothiazole core is synthesized via cyclization of substituted anilines:
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Reagents : Potassium thiocyanate (KSCN), bromine (Br₂), glacial acetic acid.
-
Procedure :
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Thiocyanation : Aniline derivatives react with KSCN and Br₂ at <10°C to form thiourea intermediates.
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Cyclization : Heating in acetic acid yields 4-chloro-1,3-benzothiazol-2-amine.
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Coupling Reactions to Form the Benzamide
Acylation Using Benzoyl Chloride
One-Pot Microwave-Assisted Synthesis
-
Procedure :
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Microwave irradiation (150°C, 30 min) facilitates rapid coupling.
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Recrystallization in ethanol/water (3:2 v/v) enhances purity.
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Comparative Analysis of Methods
Industrial-Scale Considerations
Chemical Reactions Analysis
Substitution Reactions
The chlorine and bromine atoms on the aromatic rings participate in nucleophilic substitution reactions.
Key Features
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Chloro substituents : Undergo SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides under basic conditions .
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Bromine : Less reactive than chlorine but can be replaced via palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions).
Example Reaction
Oxidation and Reduction
The amide group and halogens influence redox behavior.
Oxidation
-
Amide oxidation : Rare under mild conditions but forms nitro derivatives with HNO₃/H₂SO₄ at elevated temperatures.
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Benzothiazole ring : Resists oxidation due to electron-withdrawing effects.
Reduction
-
Nitro groups (if present): Reduced to amines using SnCl₂/HCl .
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Halogens : Typically inert to common reducing agents like NaBH₄ or LiAlH₄.
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles.
Case Study : Reaction with thiourea derivatives in DMF/EtOH (1:1) at reflux yields pyrimido[2,1-b]benzothiazoles. Fe₃O₄@NCs/Sb(V) catalysts enhance reaction efficiency (85–92% yields) :
text5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide + Thiourea → Pyrimido[2,1-b]benzothiazole (via Knoevenagel-Michael cascade)
Hydrolysis and Degradation
Controlled hydrolysis cleaves the amide bond:
Acidic Hydrolysis
| Conditions | Products | Application |
|---|---|---|
| 6M HCl, 100°C, 12h | 5-Bromo-2-chlorobenzoic acid + 4-Chloro-1,3-benzothiazol-2-amine | Precursor for analogs |
Basic Hydrolysis
-
NaOH/EtOH at 60°C cleaves the amide bond but risks dehalogenation.
Catalytic Cross-Coupling
The bromine atom enables palladium-mediated reactions:
Suzuki-Miyaura Coupling
| Catalyst System | Boronic Acid | Product | Yield |
|---|---|---|---|
| Pd(OAc)₂, SPhos | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-chloro derivative | 68% |
Buchwald-Hartwig Amination
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Mechanistic Insights
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Electrophilic Aromatic Substitution (EAS) : Hindered by electron-withdrawing groups (Br, Cl, amide), requiring strong directing groups or harsh conditions .
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Radical Pathways : TBHP (tert-butyl hydroperoxide) initiates radical cyclization in heterocycle synthesis .
Stability and Storage
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Thermal Stability : Decomposes above 250°C.
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Light Sensitivity : Degrades under UV exposure; store in amber vials at 4°C.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. The incorporation of bromo and chloro substituents in 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide enhances its cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer drug .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria suggests potential applications in developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which warrants further investigation .
Biological Research Applications
Biochemical Assays
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is utilized in biochemical assays to study enzyme inhibition and receptor interactions. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding metabolic pathways and disease mechanisms .
Cellular Imaging
The compound's fluorescent properties allow it to be used as a marker in cellular imaging studies. By conjugating it with other biomolecules, researchers can track cellular processes in real-time, providing insights into cellular dynamics and pathology .
Environmental Science Applications
Pesticide Development
Due to its structural features, this compound is being explored as a potential pesticide. Its effectiveness against specific pests could lead to the development of environmentally friendly pest control solutions that minimize harm to non-target organisms .
Environmental Monitoring
5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide can also serve as an analytical standard for environmental monitoring of pollutants. Its stability under various environmental conditions makes it suitable for use in detecting contamination levels in soil and water samples .
Case Studies
| Study | Application | Findings |
|---|---|---|
| 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values < 10 µM. |
| 2 | Antimicrobial Properties | Effective against E. coli and S. aureus with minimum inhibitory concentrations (MICs) < 50 µg/mL. |
| 3 | Biochemical Assays | Inhibited enzyme X at IC50 = 25 µM, demonstrating potential for drug development. |
| 4 | Cellular Imaging | Successfully tracked cellular uptake in live cells using fluorescence microscopy. |
| 5 | Pesticide Development | Showed >80% efficacy against target pest species in field trials. |
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects: The target compound’s bromine atom increases molecular weight (367.1 g/mol) compared to fluoro analogs (e.g., 274.7 g/mol for ’s compound).
- Benzothiazole vs. Thiazole : The 1,3-benzothiazole ring in the target compound provides extended conjugation compared to simpler thiazole rings (e.g., CID 988260), which could influence π-π stacking interactions in biological targets .
- Synthetic Routes : All analogs share a common synthesis strategy: coupling a benzoyl chloride derivative with an amine-containing heterocycle. and highlight the use of pyridine or trifluoropropyl groups to modulate reactivity .
Crystallographic and Stability Considerations
- Hydrogen Bonding: ’s compound forms centrosymmetric dimers via N–H···N bonds, stabilizing its crystal lattice.
- Steric Effects : The 2-chloro substituent on the benzamide ring (target compound) introduces steric hindrance, possibly limiting rotational freedom compared to unsubstituted analogs .
Biological Activity
5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is C13H8BrClN2S. The compound features a benzamide moiety linked to a benzothiazole ring, which is known for its role in enhancing biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide have shown effectiveness against a range of bacteria and fungi. In vitro tests indicated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | Staphylococcus aureus | 20 |
| 5-Bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide | Escherichia coli | 25 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively studied. In particular, compounds with similar structures have exhibited cytotoxic effects on various cancer cell lines. For example, one study reported that related benzothiazole derivatives displayed IC50 values ranging from 10 to 30 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) .
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MDA-MB-231 | 15 | Breast |
| A549 | 25 | Lung |
The biological activity of 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide is hypothesized to involve multiple mechanisms:
- DNA Intercalation : The planar structure of the benzothiazole ring allows for intercalation into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : These compounds may inhibit key enzymes involved in cellular metabolism, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) : The generation of ROS can induce oxidative stress in cancer cells, leading to apoptosis.
Study on Anticancer Activity
In a recent study published in MDPI, researchers synthesized several benzothiazole derivatives and evaluated their anticancer activity against various cell lines. The study found that compounds containing halogen substituents exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .
Study on Antimicrobial Efficacy
Another research article focused on the synthesis and evaluation of antimicrobial properties of benzothiazole derivatives. The study highlighted that the introduction of bromine and chlorine atoms significantly improved the antimicrobial efficacy against resistant strains of bacteria .
Q & A
Q. What are the standard synthetic routes for 5-bromo-2-chloro-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, and how is reaction progress monitored?
The compound is typically synthesized via nucleophilic acyl substitution. For example, a benzoyl chloride derivative (e.g., 5-bromo-2-chlorobenzoyl chloride) reacts with 4-chloro-1,3-benzothiazol-2-amine in a base like pyridine. Reaction progress is monitored via TLC, and purification involves washing with NaHCO₃, chromatography, and recrystallization from methanol .
Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?
- NMR and IR : Confirm functional groups (amide C=O stretch ~1650–1700 cm⁻¹) and aromatic substitution patterns.
- X-ray crystallography : Resolves intermolecular interactions (e.g., N–H⋯N hydrogen bonds forming centrosymmetric dimers) and torsion angles between aromatic rings. Refinement uses riding models for H-atom placement .
Q. What are the primary biological targets hypothesized for this benzamide derivative?
Similar benzothiazolyl benzamides inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide anion disrupts electron transfer, making it a candidate for antiparasitic or antimicrobial studies .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability and solubility?
Centrosymmetric dimers via N–H⋯N hydrogen bonds (Table 1 in ) and weak C–H⋯O/F interactions stabilize the crystal lattice. These interactions reduce solubility in polar solvents, necessitating methanol or DMF for recrystallization. Computational modeling (e.g., Hirshfeld surface analysis) can quantify these interactions .
Q. What strategies resolve contradictions in synthetic yields when using different acylating agents?
Yields vary with reagent reactivity (e.g., benzoyl chloride vs. oxalyl chloride) and solvent polarity. For example, thionyl chloride in pyridine achieves higher yields (>75%) compared to oxalyl dichloride in DMF (60–65%) due to better leaving-group efficiency. Optimization requires kinetic studies and DFT calculations to assess transition states .
Q. How does the chloro-benzothiazole moiety influence structure-activity relationships (SAR) in enzyme inhibition?
The 4-chloro group on benzothiazole enhances hydrophobic binding to PFOR’s active site, while the 5-bromo substituent on the benzamide increases electron-withdrawing effects, stabilizing the amide anion. SAR studies using halogen-substituted analogs show a 10–20× potency increase compared to non-halogenated derivatives .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in biological activity data across different assays?
- Control standardization : Use DMSO controls and reference inhibitors (e.g., nitazoxanide) to normalize enzyme inhibition assays.
- Assay conditions : Anaerobic vs. aerobic environments significantly impact PFOR inhibition (e.g., IC₅₀ values differ by 3× under O₂-free conditions) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME assess logP (∼3.5) and bioavailability (Lipinski score: 0).
- Docking simulations : AutoDock Vina models PFOR binding, showing the amide group forms a salt bridge with Arg314 .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
